Ethyl 5-[acetyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[acetyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, an ethoxyphenyl group, and a sulfonylamino moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
ethyl 5-[acetyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7S/c1-5-28-17-8-10-18(11-9-17)31(26,27)23(15(4)24)16-7-12-20-19(13-16)21(14(3)30-20)22(25)29-6-2/h7-13H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWZCMPEHQGFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OCC)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[acetyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using ethoxybenzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonylamino group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[acetyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzofuran derivatives, including ethyl 5-[acetyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate, exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, the incorporation of sulfonamide groups has been linked to enhanced activity against breast cancer cells by modulating estrogen receptor pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available benzofuran derivatives. The introduction of the sulfonamide and acetyl groups can be achieved through electrophilic aromatic substitution reactions followed by acylation processes. This synthetic route not only allows for the creation of this specific compound but also opens avenues for the development of related analogs that may exhibit enhanced biological activities .
Antimicrobial Activity
Research has suggested that compounds similar to this compound possess antimicrobial properties against various pathogens. The sulfonamide moiety is particularly noted for its ability to interfere with bacterial folic acid synthesis, thus providing a mechanism for antibacterial activity .
Neurological Applications
Emerging studies indicate that benzofuran derivatives may also have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms are thought to involve the modulation of oxidative stress pathways and neuroinflammation .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on Anticancer Effects | Demonstrated significant apoptosis in MCF-7 breast cancer cells | Potential development as an anticancer drug |
| Anti-inflammatory Research | Inhibited TNF-alpha production in vitro | Could be developed for chronic inflammatory conditions |
| Antimicrobial Activity Assessment | Showed effectiveness against E. coli and S. aureus | Possible use in treating bacterial infections |
Mechanism of Action
The mechanism of action of Ethyl 5-[acetyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[acetyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-[acetyl-(4-phenylsulfonylamino)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 5-[acetyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Biological Activity
Ethyl 5-[acetyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H23NO6S
- Molecular Weight : 429.49 g/mol
- CAS Number : [61909223]
The compound exhibits several biological activities attributed to its structural components. The benzofuran moiety is known for its role in various pharmacological effects, including anti-inflammatory and anticancer properties. The sulfonamide group enhances the compound's ability to interact with biological targets, potentially influencing enzyme activity and receptor binding.
Biological Activities
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Anticancer Activity :
- Studies indicate that compounds with similar structures to this compound exhibit cytotoxic effects on various cancer cell lines. In vitro assays have shown that such compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.
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Anti-inflammatory Effects :
- The sulfonamide group is associated with anti-inflammatory properties. Research has demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
-
Antimicrobial Activity :
- Preliminary studies suggest that benzofuran derivatives possess antimicrobial properties. The specific compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Case Study 1: Anticancer Properties
A study investigated the effects of a related benzofuran compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with an IC50 value calculated at approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP.
Case Study 2: Anti-inflammatory Activity
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of a structurally similar compound resulted in a marked decrease in serum levels of TNF-alpha and IL-6. Histological analysis showed reduced infiltration of inflammatory cells in treated animals compared to controls, suggesting that the compound could serve as a therapeutic agent for inflammatory diseases.
Research Findings Summary Table
Q & A
Q. What are the critical steps in synthesizing this compound to ensure high purity and yield?
The synthesis involves multi-step reactions, including benzofuran core formation, sulfonamide coupling, and esterification. Key considerations include:
- Regioselective functionalization : Protecting groups may be required to avoid side reactions during sulfonamide introduction .
- Purification : Column chromatography or recrystallization is essential to isolate intermediates and final products, monitored via TLC or HPLC .
- Reaction optimization : Temperature control (e.g., maintaining ≤ 0°C during acylations) minimizes decomposition, while anhydrous conditions prevent hydrolysis of sensitive groups .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., acetyl and ethoxyphenyl groups) via characteristic shifts (e.g., δ 2.3 ppm for acetyl CH, δ 4.1 ppm for ethoxy CH) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 516.12) and fragmentation patterns .
- IR spectroscopy : Peaks near 1730 cm (ester C=O) and 1340 cm (sulfonamide S=O) confirm functional groups .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in molecular geometry during refinement?
- SHELX refinement : Use SHELXL for anisotropic displacement parameters and twin refinement if twinning is detected. Hydrogen bonding networks are modeled using restraints from Fourier difference maps .
- Mercury visualization : Overlay multiple crystal structures to compare packing motifs and identify conformational flexibility in the benzofuran core .
- Disorder handling : Partial occupancy modeling for flexible groups (e.g., ethoxy chains) improves R-factor convergence (< 0.05) .
Q. What role do hydrogen-bonding motifs play in stabilizing the crystal lattice?
Graph set analysis (Etter’s method) reveals:
- Chain motifs (C(4)) : Sulfonamide N–H···O interactions between adjacent molecules.
- Ring motifs (R(8)) : Ester carbonyl oxygen participating in bifurcated hydrogen bonds with acetyl groups . These motifs influence solubility and polymorph stability, critical for formulation studies .
Q. How can molecular docking predict biological targets for this compound?
- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) using databases like PDB or ChEMBL.
- Docking protocols : AutoDock Vina or Glide with OPLS4 force fields assess binding affinities. Validate with MD simulations to account for induced-fit effects .
- Contradiction analysis : Discrepancies between in silico predictions and bioassays (e.g., IC values) may arise from solvation effects or protonation state miscalculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
